molecular formula C15H17N3O2S B2683522 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide CAS No. 2034444-54-5

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Cat. No. B2683522
CAS RN: 2034444-54-5
M. Wt: 303.38
InChI Key: JXNYYEBPUAVDCE-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells. PTC-209 has shown potential as an anti-cancer agent, as its inhibition of BMI-1 leads to the depletion of cancer stem cells, which are thought to be responsible for tumor growth and recurrence.

Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Activity

  • Synthesis and Antibacterial Applications : Research by Ahmed (2007) focused on synthesizing thiophene-2-carboxamide derivatives with potential as antibiotics. They studied their activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's relevance in developing new antibacterial drugs.

Synthetic Approaches and Derivative Formation

  • Formation of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives : El-Meligie et al. (2020) explored the use of thiophene-2-carboxamides for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides, demonstrating the compound's versatility in synthesizing diverse heterocyclic structures (El-Meligie et al., 2020).

Dearomatising Rearrangements

  • Dearomatising Cyclisation Studies : A study by Clayden et al. (2004) on thiophene-3-carboxamides revealed their ability to undergo dearomatising cyclisation, leading to the formation of various heterocyclic compounds like pyrrolinones and azepinones (Clayden et al., 2004).

Anticonvulsant Enaminones Study

  • Structural and Anticonvulsant Properties : Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones related to thiophene-2-carboxamide, providing insights into their conformation and potential anticonvulsant properties (Kubicki et al., 2000).

NMR Studies of Bicyclic Thiophene Derivatives

  • NMR Analysis for Structural Elucidation : Hirohashi et al. (1976) conducted nuclear magnetic resonance studies on bicyclic thiophene derivatives, contributing to a deeper understanding of their molecular structure and interactions (Hirohashi et al., 1976).

Microwave Irradiation in Synthesis

  • Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidines : Davoodnia et al. (2009) utilized microwave irradiation for synthesizing thieno[2,3-d]pyrimidines from thiophene-3-carboxamide, showcasing a novel and efficient synthetic approach (Davoodnia et al., 2009).

Antidepressant and Nootropic Agent Synthesis

  • Development of CNS Active Agents : Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone, demonstrating their potential as antidepressant and nootropic agents. Their work highlights the compound's application in central nervous system (CNS) drug development (Thomas et al., 2016).

properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(13-3-1-10-21-13)18-11-4-6-12(7-5-11)20-15-16-8-2-9-17-15/h1-3,8-12H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNYYEBPUAVDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

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